N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which combines a chroman ring with a furan ring through a carboxamide linkage. Its unique properties enable diverse applications, ranging from drug development to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-oxochroman derivatives.
Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)furan-2-amine.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential in drug development, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl group in the chroman ring can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxychroman-4-yl)methyl)furan-2-carbohydrazide
- N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylic acid
- N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylate
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide stands out due to its unique combination of a chroman ring and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(13-6-3-8-19-13)16-10-15(18)7-9-20-12-5-2-1-4-11(12)15/h1-6,8,18H,7,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNIVFXXQSITEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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